1-Hept-6-enylsulfanyl-2-methylbenzene
Description
1-Hept-6-enylsulfanyl-2-methylbenzene (C₁₄H₂₀S) is a sulfur-containing aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position (C-2) and a hept-6-enylsulfanyl moiety at the para position (C-1). The hept-6-enyl chain introduces unsaturation via a terminal double bond, influencing the compound’s conformational flexibility and reactivity. This structure places it within the broader class of aryl thioethers, which are studied for applications in organic synthesis, material science, and medicinal chemistry due to their unique electronic and steric properties.
Synthesis typically involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling between 2-methylbenzenethiol and 6-bromohept-1-ene. The compound’s reactivity is modulated by the electron-donating methyl group and the electron-withdrawing sulfanyl substituent, creating a polarized aromatic system.
Properties
IUPAC Name |
1-hept-6-enylsulfanyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S/c1-3-4-5-6-9-12-15-14-11-8-7-10-13(14)2/h3,7-8,10-11H,1,4-6,9,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFITVDVWWXWRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1SCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-Hept-6-enylsulfanyl-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hept-6-enylsulfanyl-2-methylbenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hept-6-enylsulfanyl-2-methylbenzene involves its interaction with specific molecular targets and pathways. It may bind to particular enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 1-Hept-6-enylsulfanyl-2-methylbenzene is compared to three analogs:
1-Heptylsulfanyl-2-methylbenzene (saturated chain).
1-Oct-6-enylsulfanyl-2-methylbenzene (longer unsaturated chain).
1-Pent-4-enylsulfanyl-2-methylbenzene (shorter unsaturated chain).
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in Hexane) | LogP (Predicted) | Reactivity (Oxidation to Sulfoxide) |
|---|---|---|---|---|---|
| This compound | 220.38 | 285–290 | Moderate | 4.2 | High (due to allylic strain) |
| 1-Heptylsulfanyl-2-methylbenzene | 222.40 | 295–300 | High | 5.0 | Low |
| 1-Oct-6-enylsulfanyl-2-methylbenzene | 234.42 | 310–315 | Low | 5.5 | Moderate |
| 1-Pent-4-enylsulfanyl-2-methylbenzene | 192.32 | 260–265 | High | 3.8 | High |
Key Findings:
Impact of Unsaturation :
- The terminal double bond in this compound reduces its boiling point compared to the saturated analog (1-Heptylsulfanyl-2-methylbenzene) due to decreased van der Waals interactions. However, the unsaturation increases reactivity, particularly in oxidation reactions, where the allylic position facilitates sulfoxide formation .
Chain-Length Effects :
- Elongating the unsaturated chain (e.g., 1-Oct-6-enylsulfanyl-2-methylbenzene) increases molecular weight and hydrophobicity (higher LogP), reducing solubility in polar solvents. Conversely, shorter chains (e.g., 1-Pent-4-enylsulfanyl-2-methylbenzene) enhance volatility and solubility.
Steric and Electronic Effects: The ortho-methyl group induces steric hindrance, limiting rotational freedom of the sulfanyl substituent. This effect is less pronounced in analogs with bulkier or longer chains.
Oxidation Susceptibility :
- Sulfides with unsaturated chains oxidize more readily than saturated analogs. For instance, this compound forms sulfoxides under mild conditions (e.g., H₂O₂/CH₃COOH), whereas saturated analogs require stronger oxidizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
